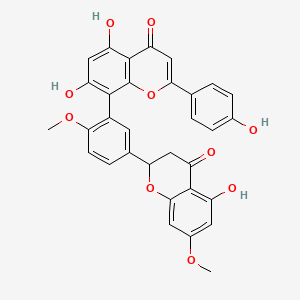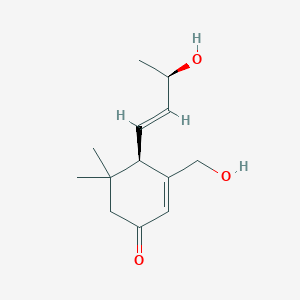
2,3-Dihydroamentoflavone 7,4'-dimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is a biflavonoid that can be isolated from the aerial parts of Selaginella delicatula . It exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether is C32H24O10 . The molecular weight is 568.53 .Applications De Recherche Scientifique
Anticancer Properties
“2,3-Dihydroamentoflavone 7,4’-dimethyl ether” has been found to exhibit significant anticancer properties . It has shown to inhibit the growth of Calu-1 and Raji tumor cell lines . This compound has also demonstrated cytotoxic efficacy against P-388 and HT-29 cell lines, with median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively .
Phytochemical Constituent
This compound is a biflavonoid, which can be isolated from the aerial parts of Selaginella delicatula . Biflavonoids are a type of phytochemicals that are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Traditional Medicine
The plant Selaginella delicatula, from which “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” can be isolated, is used in traditional Chinese medicine. It is used to treat various conditions such as jaundice, dysentery, edema, and rheumatism diseases .
Protective Effect against Anoxia
“2,3-Dihydroamentoflavone 7,4’-dimethyl ether” and other similar biflavonoids have been found to display a protective effect against anoxia . Anoxia is a condition characterized by an absence of oxygen supply to an organ or a tissue. This protective effect could have potential applications in conditions where oxygen supply is compromised.
Potential Neuroprotective Effects
Given its protective effect against anoxia, “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” may also have potential neuroprotective effects. Anoxia can cause significant damage to the brain and other parts of the nervous system, and compounds that can protect against this could be valuable in the treatment of stroke and other neurological conditions .
Research Tool
Due to its various biological activities, “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” can be used as a research tool in the study of these activities. For example, it can be used in the study of anticancer mechanisms, the effects of anoxia on cells, and the potential therapeutic effects of biflavonoids .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether are the P-388 and HT-29 cell lines . These cell lines are commonly used in research to study cancer, making them important targets for this compound.
Mode of Action
2,3-Dihydroamentoflavone 7,4’-dimethyl ether interacts with its targets by exhibiting cytotoxicities
Result of Action
The compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively . This suggests that the compound has a potent effect on these cell lines, potentially leading to cell death.
Propriétés
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADCDEPVRJSRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46840955 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


